molecular formula C18H12ClFN4 B2679207 6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439107-85-4

6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2679207
CAS No.: 439107-85-4
M. Wt: 338.77
InChI Key: RXGWHWRZNGEZOH-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine ( 439107-85-4) is a chemical compound with the molecular formula C18H12ClFN4 and a molecular weight of 338.77 . It belongs to the class of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry known for its significant biological properties and presence in several commercial drugs . This fused, rigid, and planar heterocyclic system is a subject of extensive research due to its synthetic versatility, which allows for structural modifications to optimize pharmacological activity . The pyrazolo[1,5-a]pyrimidine core has been identified as a potential lead in high-throughput whole-cell screening for antitubercular agents . Structure-activity relationship (SAR) studies on this scaffold have led to substantial improvements in activity against Mycobacterium tuberculosis (Mtb), with some derivatives demonstrating low cytotoxicity and promising activity within macrophages . Furthermore, this heterocyclic system is recognized as a key scaffold in the development of novel anticancer agents . Its derivatives have been explored as enzymatic inhibitors, including as antagonists for the adenosine A2a receptor, a promising target for new-generation anticancer agents, and some analogs have shown inhibitory effects on the viability of lung carcinoma and hepatocellular carcinoma cells . Beyond these areas, pyrazolo[1,5-a]pyrimidine derivatives have also been investigated as inhibitors for other biological targets, such as cathepsin K, a cysteine protease implicated in osteoporosis and other bone diseases . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4/c19-13-5-1-11(2-6-13)15-9-22-18-16(10-23-24(18)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGWHWRZNGEZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CC(=C(N3N=C2)N)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step involves the condensation of the pyrazole with a suitable β-ketoester or β-diketone under acidic or basic conditions.

    Introduction of the aryl groups: The 4-chlorophenyl and 4-fluorophenyl groups can be introduced via Suzuki coupling reactions using the corresponding aryl boronic acids and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aryl positions, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds synthesized from similar structures have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

In one study, a series of pyrazolo[1,5-a]pyrimidine derivatives were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited zones of inhibition ranging from 10 to 24 mm, with minimum inhibitory concentration (MIC) values between 20 to 45 µg/mL, outperforming standard antibiotics like ampicillin and cefazolin .

CompoundZone of Inhibition (mm)MIC (µg/mL)Standard Drug
Compound A2220Ampicillin
Compound B2425Cefazolin

Anticancer Potential

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored extensively. A study focused on the synthesis of triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids demonstrated promising cytotoxic effects against various cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cancer cell proliferation, with some exhibiting IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of synthesized pyrazolo[1,5-a]pyrimidines against Pseudomonas aeruginosa, the tested compound showed superior antibacterial activity compared to traditional antibiotics. The study highlighted the potential for these compounds to serve as new therapeutic agents in treating resistant bacterial infections.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of triazole-linked pyrazolo[1,5-a]pyrimidines revealed that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. This study suggests a mechanism by which these compounds can selectively target cancerous cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 5-substituted groups demonstrate potent M. tuberculosis inhibition. Below is a comparative analysis of substituent impacts:

Key Observations :

  • Position 3 : The 4-fluorophenyl group is critical for anti-mycobacterial activity, as seen in Compound 32 (MIC: 0.06 µM) .
  • Position 5 : Bulky aryl groups (e.g., 4-fluorophenyl in Compound 32) enhance potency compared to alkyl groups (e.g., methyl in Compound 3) .
  • Position 6 : The target’s 4-chlorophenyl group may improve target binding compared to unsubstituted or methylated analogues (e.g., Compound 3) .
  • Position 7 : While the target has a free NH₂ , N-(pyridin-2-ylmethyl) derivatives (e.g., Compound 32) show enhanced microsomal stability .
Table 2: ADMET Properties of Selected Analogues
Compound hERG Inhibition (IC₅₀) Mouse Liver Microsomal Stability (% remaining) Human Liver Microsomal Stability (% remaining)
Target Compound Not reported Not reported Not reported
Compound 32 >30 µM 82% 75%
Compound 47 (Ev9) Not reported 68% 60%

Insights :

  • N-(pyridin-2-ylmethyl) derivatives (e.g., Compound 32) exhibit favorable metabolic stability and low hERG liability, making them promising leads .
  • The target’s NH₂ group at position 7 may require optimization for improved pharmacokinetics.

Structural Modifications for Diverse Targets

  • COX-2 Selectivity : A tricyclic analogue with 3-(4-fluorophenyl)-6,7-dimethyl substitution showed COX-2 selectivity, highlighting the role of fluorine in target specificity .
  • Anti-Wolbachia Activity : Compounds withmethylsulfonyl (e.g., Compound 15f) ormorpholinylpropyl groups (e.g., ) demonstrate divergent biological applications .
  • Trifluoromethyl Derivatives : Substitution with CF₃ (e.g., ) increases lipophilicity (xLogP >5) but may compromise solubility .

Biological Activity

The compound 6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H12ClFN4
  • Molecular Weight : 338.8 g/mol

The presence of halogenated phenyl groups (chlorine and fluorine) contributes to the compound's unique chemical properties, enhancing its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer activity , particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The following sections summarize key findings from various studies.

In Vitro Studies

  • Growth Inhibition :
    • A study evaluated the anticancer potential of synthesized pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, including MDA-MB-231 (human breast cancer). The compound demonstrated notable growth inhibition, with IC50 values indicating effective cytotoxicity at micromolar concentrations (IC50 = 11.70 µM for one derivative) .
  • Mechanism of Action :
    • The compound acts as a dual inhibitor of CDK2 and TRKA, with binding affinities comparable to established inhibitors. Molecular docking studies revealed that it engages critical amino acids in the active site of these enzymes, which is essential for their catalytic function .
  • Cell Cycle Arrest :
    • Treatment with this compound resulted in significant cell cycle arrest at the G0–G1 phase, indicating its potential to halt cancer cell proliferation .

Comparative Efficacy

The compound was compared with other pyrazolo[1,5-a]pyrimidine derivatives:

CompoundIC50 (µM)Target
This compound11.70CDK2
Other Derivative19.92TRKA

These findings suggest that the compound exhibits superior activity compared to other derivatives in this class.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl groups significantly affect biological activity. The presence of both chlorinated and fluorinated groups enhances binding affinity and selectivity towards CDK enzymes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth rates compared to controls.
  • Combination Therapy : When used in combination with other chemotherapeutic agents, enhanced efficacy was observed, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. What are the optimized synthetic routes for 6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction yields be improved?

Methodological Answer : The synthesis involves multi-step cyclization and functionalization. A typical route includes:

  • Step 1 : Condensation of substituted pyrazole precursors with chlorophenyl and fluorophenyl groups under reflux in pyridine or DMF .
  • Step 2 : Amination at position 7 using ammonia or substituted amines under controlled pH (neutral to slightly acidic conditions) .
  • Yield Optimization :
    • Use high-purity starting materials to minimize side reactions.
    • Catalytic additives (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
    • Solvent selection (e.g., ethanol for crystallization) enhances product purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm, fluorophenyl at δ 7.1–7.3 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z ~393) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (orthorhombic Pbca space group, a = 9.536 Å, b = 15.941 Å, c = 24.853 Å) .
  • IR Spectroscopy : Identify amine N–H stretches (~3350 cm⁻¹) and aromatic C–Cl/C–F vibrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 3 and 6) influence biological activity?

Methodological Answer :

  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) .
  • Chlorophenyl vs. Fluorophenyl : Chlorine increases electron-withdrawing effects, altering π-π stacking in DNA intercalation assays .
  • SAR Workflow :
    • Synthesize analogs with varied substituents.
    • Test in enzyme inhibition assays (IC50 comparisons) .
    • Perform molecular docking (e.g., AutoDock Vina) to map binding interactions .

Q. What strategies are effective for identifying biological targets of this compound?

Methodological Answer :

  • Target Deconvolution :
    • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
    • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., KDR kinase inhibition noted in pyrazolo[1,5-a]pyrimidines) .
    • CRISPR-Cas9 Knockout : Identify genes whose deletion abolishes compound activity .
  • Data Validation : Cross-reference with computational predictions (e.g., SwissTargetPrediction) .

Q. How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories to explain discrepancies (e.g., varying IC50 due to conformational flexibility) .
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (e.g., fluorophenyl vs. chlorophenyl ΔΔG calculations) .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., inconsistent cytotoxicity in MCF-7 vs. HEK293 cells) .

Q. What experimental controls are essential when analyzing contradictory solubility or stability data?

Methodological Answer :

  • Solubility Testing :
    • Use standardized buffers (PBS, pH 7.4) and DMSO controls .
    • Measure via HPLC-UV at λ = 254 nm .
  • Stability Studies :
    • Incubate at 37°C in serum-containing media; quantify degradation via LC-MS .
    • Include antioxidants (e.g., BHT) to rule out oxidative decay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.